molecular formula C13H9BrOS B13055655 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran

3-Bromo-2-(5-methylthiophen-2-YL)benzofuran

Cat. No.: B13055655
M. Wt: 293.18 g/mol
InChI Key: HZPMNCRAIZVJES-UHFFFAOYSA-N
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Description

3-Bromo-2-(5-methylthiophen-2-YL)benzofuran: is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran typically involves the Suzuki coupling reaction. This method uses 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene as starting materials . The reaction is catalyzed by palladium and proceeds under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The key to successful industrial synthesis lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, benzofuran derivatives, including this compound, are explored for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer, infections, and inflammatory conditions .

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-(5-Methylthiophen-2-YL)benzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromo-2-(thiophen-2-YL)benzofuran: Similar structure but without the methyl group, which can influence its chemical properties.

    3-Bromo-2-(5-methylthiophen-2-YL)benzothiophene: Contains a sulfur atom in place of the oxygen in the benzofuran ring, leading to different chemical behavior.

Uniqueness: 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran’s unique combination of a bromine atom and a 5-methylthiophen-2-yl group makes it distinct from other benzofuran derivatives.

Properties

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

3-bromo-2-(5-methylthiophen-2-yl)-1-benzofuran

InChI

InChI=1S/C13H9BrOS/c1-8-6-7-11(16-8)13-12(14)9-4-2-3-5-10(9)15-13/h2-7H,1H3

InChI Key

HZPMNCRAIZVJES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=CC=CC=C3O2)Br

Origin of Product

United States

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